1,1'-(But-2-yne-1,4-diyl)dicyclopropane

Description

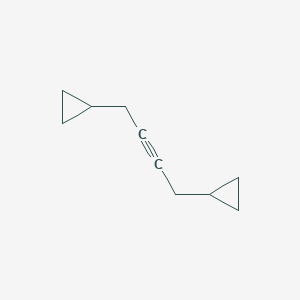

1,1'-(But-2-yne-1,4-diyl)dicyclopropane is a strained hydrocarbon featuring two cyclopropane rings connected by a central but-2-yne (C≡C) chain. The compound’s unique geometry arises from the linearity of the triple bond and the high angle strain of the cyclopropane moieties. Structural characterization of such compounds often employs crystallographic tools like SHELX programs for refinement and analysis .

Properties

CAS No. |

66341-48-8 |

|---|---|

Molecular Formula |

C10H14 |

Molecular Weight |

134.22 g/mol |

IUPAC Name |

4-cyclopropylbut-2-ynylcyclopropane |

InChI |

InChI=1S/C10H14/c1(3-9-5-6-9)2-4-10-7-8-10/h9-10H,3-8H2 |

InChI Key |

OJZCNGBMCAPETO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CC#CCC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(But-2-yne-1,4-diyl)dicyclopropane typically involves the coupling of cyclopropylacetylene with suitable reagents under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which employs palladium catalysts and copper co-catalysts in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production. Catalysts and reagents are selected based on their availability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,1’-(But-2-yne-1,4-diyl)dicyclopropane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diketones or carboxylic acids.

Reduction: Reduction reactions can yield alkanes or alkenes.

Substitution: Halogenation and other substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.

Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) or halogenating agents like N-bromosuccinimide (NBS).

Major Products

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alkanes or alkenes.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,1’-(But-2-yne-1,4-diyl)dicyclopropane has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-(But-2-yne-1,4-diyl)dicyclopropane involves its interaction with molecular targets through its reactive functional groups. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species. These interactions can modulate biological pathways or facilitate chemical reactions.

Comparison with Similar Compounds

But-2-yne Derivatives vs. But-2-ene Derivatives

A critical distinction lies in the central chain: but-2-yne (triple bond) versus but-2-ene (double bond). Compounds with but-2-ene, such as those reported in acetylcholinesterase reactivators (e.g., trans-2,4’-bis[(hydroxyimino)methyl]-1,1’-(but-2-ene-1,4-diyl)bispyridinium dibromide, K053), exhibit lower strain and greater conformational flexibility . In contrast, the triple bond in 1,1'-(but-2-yne-1,4-diyl)dicyclopropane introduces rigidity, enhancing electronic conjugation but increasing susceptibility to addition reactions.

Key Differences:

| Property | But-2-yne Derivatives | But-2-ene Derivatives |

|---|---|---|

| Bond Order | Triple (C≡C) | Double (C=C) |

| Strain | High (linear chain + cyclopropanes) | Moderate |

| Reactivity | More reactive toward electrophiles | Less reactive |

| Applications | Potential in strained synthons | Pharmaceutical agents (e.g., K053) |

Substituent Effects: Cyclopropane vs. Ester Groups

The diacetate derivative but-2-yne-1,4-diyl diacetate (CAS 1573-17-7) replaces cyclopropanes with acetyloxy groups. This substitution drastically alters properties:

- Polarity : The diacetate is more polar due to ester groups, improving solubility in polar solvents.

- Synthetic Accessibility : The diacetate is commercially available (98% purity), whereas the dicyclopropane derivative’s synthesis likely requires specialized methods to manage cyclopropane ring instability .

Metal Complexation Behavior

Dicobalt hexacarbonyl complexes with but-2-yne derivatives, such as (4-diacetoxybut-2-yne)-hexacarbonyl-dicobalt, demonstrate the ability of alkynes to coordinate metals . This highlights a key distinction in coordination chemistry between alkyne derivatives with bulky substituents versus simpler analogs.

Research Findings and Data

Structural Novelty and Rarity

The scarcity of but-2-yne derivatives with cyclopropane substituents is notable. Only one structurally related compound, but-2-yne-1,4-diyl diacetate, has been reported in dicobalt complexes, underscoring the novelty of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.